molecular formula C10H9N3O B13913316 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde

Cat. No.: B13913316
M. Wt: 187.20 g/mol
InChI Key: MWNFUZZNKBPZTM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is a chemical compound with the molecular formula C10H9N3O. It features a pyrazole ring substituted with a methyl group at the 1-position and an aldehyde group attached to a picoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with picoline derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring and an aldehyde group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-10(4-6-12-13)8-3-2-5-11-9(8)7-14/h2-7H,1H3

InChI Key

MWNFUZZNKBPZTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=C(N=CC=C2)C=O

Origin of Product

United States

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